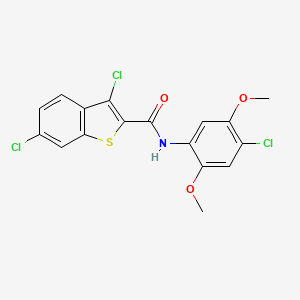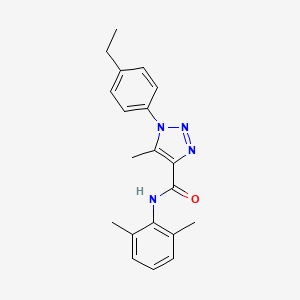
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide, also known as AG-490, is a synthetic compound that has been widely used in scientific research due to its potential as a selective inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is a crucial signaling pathway that regulates various cellular processes, including cell growth, differentiation, and immune response. AG-490 has been shown to inhibit the activation of STAT3 and STAT5, which are key transcription factors involved in the JAK/STAT pathway.
Mécanisme D'action
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is a selective inhibitor of the JAK/STAT pathway, specifically targeting the activation of STAT3 and STAT5. It inhibits the phosphorylation of JAK2, which is upstream of STAT3 and STAT5, thereby preventing their activation and subsequent translocation to the nucleus. This leads to the inhibition of the transcription of target genes involved in cell growth, differentiation, and immune response.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation. This compound has been shown to modulate the immune response by inhibiting the differentiation of T-helper 17 cells, which are involved in autoimmune diseases. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of the JAK/STAT pathway, making it a useful tool for studying the role of this pathway in various cellular processes. It has been extensively studied in vitro and in vivo, with numerous studies demonstrating its efficacy as a cancer therapeutic agent and anti-inflammatory agent. However, this compound also has some limitations. It has been shown to have off-target effects, inhibiting other kinases besides JAK2. In addition, its efficacy in vivo may be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the study of 3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide. One direction is to investigate its potential as a cancer therapeutic agent in combination with other drugs. Another direction is to develop more potent and selective inhibitors of the JAK/STAT pathway based on the structure of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of this compound and to develop strategies to minimize these effects. Finally, the development of more effective formulations of this compound with improved solubility and bioavailability could enhance its efficacy in vivo.
Applications De Recherche Scientifique
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has been extensively used in scientific research to study the role of the JAK/STAT pathway in various cellular processes, including cancer, inflammation, and immune response. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, suggesting its potential as an anti-inflammatory agent. In addition, this compound has been shown to modulate the immune response by inhibiting the differentiation of T-helper 17 cells, which are involved in autoimmune diseases.
Propriétés
IUPAC Name |
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO3S/c1-23-12-7-11(13(24-2)6-10(12)19)21-17(22)16-15(20)9-4-3-8(18)5-14(9)25-16/h3-7H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERAHTCTQOXHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-butoxyphenyl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4656923.png)
![8-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4656927.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4656930.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4656932.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-cyano-2-fluorobenzamide](/img/structure/B4656940.png)
![2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4656954.png)
![2-methyl-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4656959.png)
![4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline](/img/structure/B4656962.png)
![2-methyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4656965.png)
![2-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4656968.png)

![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656980.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656984.png)